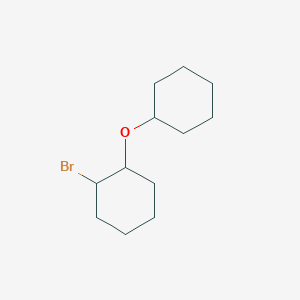
(S)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl ring, a trifluoromethyl-substituted phenyl group, and a sulfinamide moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Urea Derivative: The reaction between 3,5-bis(trifluoromethyl)aniline and an isocyanate derivative to form the urea intermediate.
Cyclohexyl Ring Introduction: The urea intermediate is then reacted with a cyclohexylamine derivative under controlled conditions to introduce the cyclohexyl ring.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide moiety, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the urea and sulfinamide groups, potentially converting them into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE exerts its effects is primarily through interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((1R,2R)-2-(3-(3,5-DICHLOROPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE
- ®-N-((1R,2R)-2-(3-(3,5-DIMETHYLPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE
Uniqueness
Compared to similar compounds, ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of the trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its potential as a pharmaceutical candidate by improving its binding affinity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C19H25F6N3O2S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(tert-butylsulfinylamino)cyclohexyl]urea |
InChI |
InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31?/m1/s1 |
InChI Key |
WMIJNZVQFOPOBW-CTNYMNCNSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


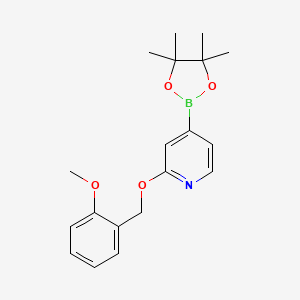
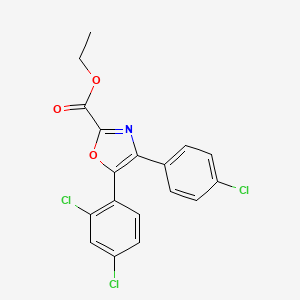
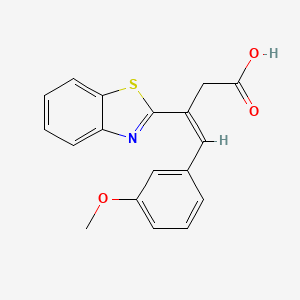
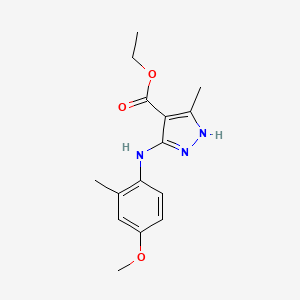
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

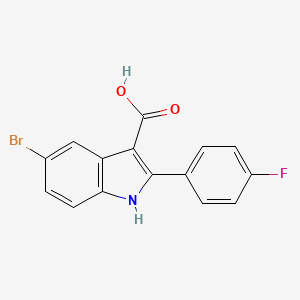

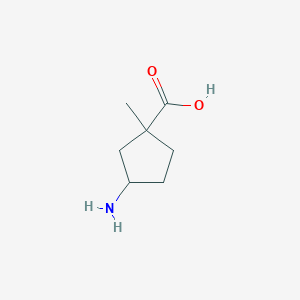

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
